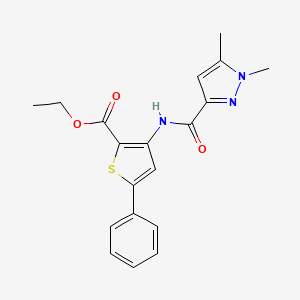![molecular formula C19H18ClNO3S2 B6501749 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396798-36-9](/img/structure/B6501749.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . Sulfonamides are a group of compounds which contain the sulfonamide functional group, R-SO2-NR’R’’ where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of “N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For biphenyl, it’s a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water but soluble in typical organic solvents .
Safety and Hazards
Future Directions
The future directions would depend on the specific applications of “N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide”. For instance, if it’s a new class of angiotensin-II receptor antagonists, future research could focus on improving its potency, selectivity, and pharmacokinetic properties .
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-19(22,13-21-26(23,24)18-12-11-17(20)25-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,21-22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNOWALSPLFEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501675.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6501690.png)
![5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B6501694.png)
![1-[(2-chlorophenyl)methyl]-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6501695.png)
![4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B6501700.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6501703.png)
![6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B6501711.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6501729.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6501744.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6501755.png)